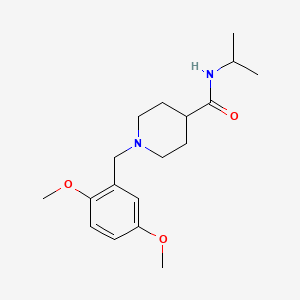
1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide, also known as AKB-48, is a synthetic cannabinoid that belongs to the class of research chemicals. It was first synthesized in 2012 by a Japanese pharmaceutical company, and since then, it has gained popularity among researchers for its potential applications in scientific studies. AKB-48 is a potent agonist of the cannabinoid receptors, which are involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation.
作用机制
1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide acts as a potent agonist of the cannabinoid receptors, specifically the CB1 and CB2 receptors. The activation of these receptors by 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide leads to the modulation of various signaling pathways, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase (MAPK) signaling, and the modulation of intracellular calcium levels. These signaling pathways are involved in various physiological processes such as pain sensation, appetite regulation, and mood modulation.
Biochemical and Physiological Effects:
The activation of the cannabinoid receptors by 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide leads to various biochemical and physiological effects. For example, the activation of CB1 receptors in the brain leads to the modulation of neurotransmitter release, which can affect mood, cognition, and memory. The activation of CB2 receptors in the immune system leads to the modulation of cytokine release, which can affect inflammation and immune response. The activation of both CB1 and CB2 receptors can also affect pain sensation and appetite regulation.
实验室实验的优点和局限性
One of the advantages of using 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide in lab experiments is its potency and selectivity for the cannabinoid receptors. This allows researchers to investigate the specific effects of cannabinoid receptor activation on different physiological processes. However, one of the limitations of using 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide is its potential toxicity and side effects, which can affect the reliability and reproducibility of the experimental results.
未来方向
There are several future directions for research on 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide and cannabinoid receptors. One direction is to investigate the potential therapeutic applications of cannabinoid receptor agonists in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. Another direction is to investigate the role of cannabinoid receptors in the regulation of the gut-brain axis, which can affect appetite regulation and mood modulation. Additionally, the development of selective agonists and antagonists for the cannabinoid receptors can lead to the development of more effective and safer drugs for various diseases.
合成方法
The synthesis of 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide involves several steps, starting with the reaction between 2,5-dimethoxybenzaldehyde and isopropylamine to form the intermediate 2,5-dimethoxybenzyl isopropyl amine. This intermediate is then reacted with 4-piperidinecarboxylic acid to yield the final product, 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide. The purity and yield of 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide can be improved by using various purification techniques such as column chromatography and recrystallization.
科学研究应用
1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide has been used in various scientific studies to investigate the role of cannabinoid receptors in different physiological processes. For example, 1-(2,5-dimethoxybenzyl)-N-isopropyl-4-piperidinecarboxamide has been used to study the effects of cannabinoid receptor activation on pain sensation, appetite regulation, and mood modulation. It has also been used to investigate the potential therapeutic applications of cannabinoid receptor agonists in various diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
属性
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-N-propan-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-13(2)19-18(21)14-7-9-20(10-8-14)12-15-11-16(22-3)5-6-17(15)23-4/h5-6,11,13-14H,7-10,12H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGZQULRPNVQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCN(CC1)CC2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-dimethoxybenzyl)-N-(propan-2-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B5717026.png)
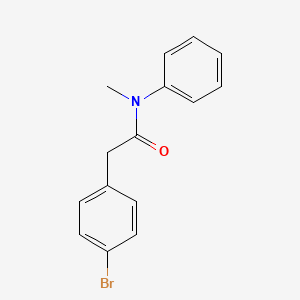
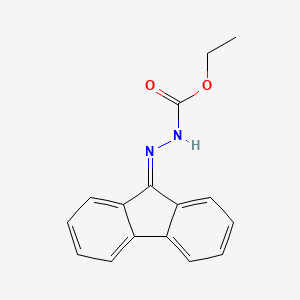
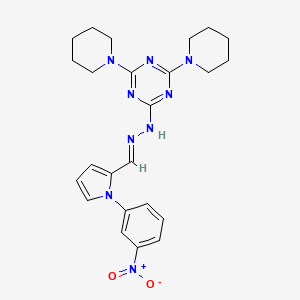

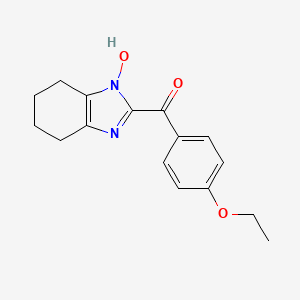

![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-4-methylbenzamide](/img/structure/B5717092.png)

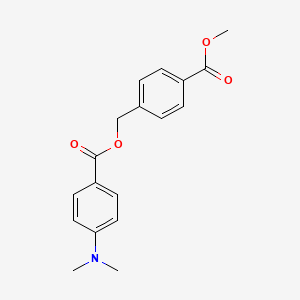

![7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5717127.png)
![N-{3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}butanamide](/img/structure/B5717128.png)
![3-chloro-7-[(4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5717137.png)